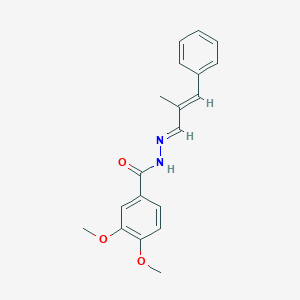![molecular formula C13H13NO4S B449491 4-{[(2-OXOTETRAHYDRO-3-THIOPHENYL)AMINO]CARBONYL}PHENYL ACETATE](/img/structure/B449491.png)
4-{[(2-OXOTETRAHYDRO-3-THIOPHENYL)AMINO]CARBONYL}PHENYL ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(2-OXOTETRAHYDRO-3-THIOPHENYL)AMINO]CARBONYL}PHENYL ACETATE is a chemical compound with the molecular formula C13H13NO4S and a molecular weight of 279.31162 g/mol This compound is known for its unique structure, which includes a thiophene ring, an amide linkage, and an acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-OXOTETRAHYDRO-3-THIOPHENYL)AMINO]CARBONYL}PHENYL ACETATE can be achieved through several synthetic routes. One common method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another approach is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
化学反应分析
Types of Reactions
4-{[(2-OXOTETRAHYDRO-3-THIOPHENYL)AMINO]CARBONYL}PHENYL ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
科学研究应用
4-{[(2-OXOTETRAHYDRO-3-THIOPHENYL)AMINO]CARBONYL}PHENYL ACETATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-{[(2-OXOTETRAHYDRO-3-THIOPHENYL)AMINO]CARBONYL}PHENYL ACETATE involves its interaction with molecular targets and pathways within biological systems. The compound’s thiophene ring and amide linkage play crucial roles in its binding to specific enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
4-{[(2-OXOTETRAHYDRO-3-THIOPHENYL)AMINO]CARBONYL}PHENYL ACETATE can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and may exhibit similar chemical reactivity and biological activities.
Amide-containing compounds: Compounds with amide linkages may have comparable binding properties and mechanisms of action.
Acetate esters: These compounds contain the acetate group and may undergo similar substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H13NO4S |
|---|---|
分子量 |
279.31g/mol |
IUPAC 名称 |
[4-[(2-oxothiolan-3-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C13H13NO4S/c1-8(15)18-10-4-2-9(3-5-10)12(16)14-11-6-7-19-13(11)17/h2-5,11H,6-7H2,1H3,(H,14,16) |
InChI 键 |
VQNPTKSXMAMOJD-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2CCSC2=O |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2CCSC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'~2~,N'~5~-bis[3-(benzyloxy)benzylidene]-2,5-furandicarbohydrazide](/img/structure/B449410.png)
![4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE](/img/structure/B449411.png)
![N-(4-{N-[(2-{1-[4-(2-furoylamino)phenyl]ethylidene}hydrazino)(oxo)acetyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B449412.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-4-nitro-3-methylbenzohydrazide](/img/structure/B449414.png)
![4-chloro-N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B449415.png)
![N'~1~,N'~4~-bis[1-(4-methoxyphenyl)propylidene]terephthalohydrazide](/img/structure/B449417.png)
![N'~1~,N'~4~-bis[1-(1-naphthyl)ethylidene]terephthalohydrazide](/img/structure/B449418.png)
![N-{3-[N-(3,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B449419.png)
![2-[2-(1-{3-Nitrophenyl}ethylidene)hydrazino]-2-oxoacetamide](/img/structure/B449426.png)
![N-[4-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclohexanecarboxamide](/img/structure/B449427.png)

![2-[(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B449430.png)
![METHYL 4-({(E)-2-[4-(DIMETHYLAMINO)BENZOYL]HYDRAZONO}METHYL)BENZOATE](/img/structure/B449431.png)
![4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE](/img/structure/B449432.png)
